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molecular formula C12H16O4 B3021495 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid CAS No. 709031-28-7

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

Cat. No. B3021495
M. Wt: 224.25 g/mol
InChI Key: UDKIRRNUAXWHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07420079B2

Procedure details

A 500 ml three-necked flask was charged with dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid (Formula IX) (38.67 g, 138.5 mmol). To this material was added water (160 ml) and 1 N NaOH (138 ml, 138 mmol; 1 N NaOH was used to generate the sodium salt of dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid to avoid foaming problems which would occur with solid NaHCO3) to give a hazy solution. To this solution was added solid NaHCO3 (29.10 grams, 346 mmol, 2.50 equivalents). After the NaHCO3 was added the reaction mixture became a suspension as the sodium salt of dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid was forced from solution. The reaction vessel was fitted with a reflux condenser/argon inlet and heated to approximately 80° C. After heating for approximately 6 hours the mixture was allowed to cool to room temperature. The reaction mixture (pH 7.22) was carefully acidified (CO2 evolution) to pH 0.15 by the addition of concentrated HCl (32 ml required). The resulting mixture was extracted with ethyl acetate (4×300 ml). The aqueous layer (pH 0.37) after the first extraction with ethyl acetate was lowered to pH 0.18 by the addition of concentrated HCl (approximately 2 ml). The ethyl acetate fractions were combined and washed with brine (100 ml). After drying over anhydrous magnesium sulfate, the solvent was removed at reduced pressure to give 3-hydroxy-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
32 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
160 mL
Type
solvent
Reaction Step Six
Name
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
Quantity
38.67 g
Type
reactant
Reaction Step Seven
Name
Formula IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
29.1 g
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)([C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][C:8]([OH:16])([CH2:9]3)[CH2:7]1)[CH2:13]2)[C:3]([OH:5])=[O:4].[OH-].[Na+].[Na].C([O-])(O)=[O:22].[Na+].C(=O)=O.Cl>O>[OH:16][C:8]12[CH2:14][CH:12]3[CH2:11][CH:10]([CH2:15][C:6]([C:2](=[O:22])[C:3]([OH:5])=[O:4])([CH2:13]3)[CH2:7]1)[CH2:9]2 |f:1.2,4.5,^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
Step Three
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Seven
Name
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
Quantity
38.67 g
Type
reactant
Smiles
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
Name
Formula IX
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Ten
Name
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Twelve
Name
Quantity
29.1 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a hazy solution
CUSTOM
Type
CUSTOM
Details
The reaction vessel was fitted with a reflux condenser/argon inlet
TEMPERATURE
Type
TEMPERATURE
Details
After heating for approximately 6 hours the mixture
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (4×300 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer (pH 0.37) after the first extraction with ethyl acetate
ADDITION
Type
ADDITION
Details
was lowered to pH 0.18 by the addition of concentrated HCl (approximately 2 ml)
WASH
Type
WASH
Details
washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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